1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of azetidine and benzodiazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves the formation of the azetidine ring followed by the introduction of the benzodiazole moiety. One common method involves the reaction of 4-chlorobenzoyl chloride with azetidine in the presence of a base to form the intermediate 1-(4-chlorobenzoyl)azetidine. This intermediate is then reacted with 1H-1,3-benzodiazole under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-amino-2-chlorobenzoyl)azetidin-3-ol: Similar in structure but with an amino group instead of a benzodiazole ring.
1-(3-chlorobenzoyl)azetidin-3-ol: Similar in structure but with a different substitution pattern on the benzoyl group.
Uniqueness
1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to the presence of both the azetidine and benzodiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)azetidin-1-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-13-7-5-12(6-8-13)17(22)20-9-14(10-20)21-11-19-15-3-1-2-4-16(15)21/h1-8,11,14H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITPWSCRWMXJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)Cl)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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